1-Cyclopentyl-1H-pyrazole-5-carboxamide chemical properties
The following technical guide details the chemical properties, synthetic methodologies, and application spectra of 1-Cyclopentyl-1H-pyrazole-5-carboxamide . This document is structured for researchers and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthetic methodologies, and application spectra of 1-Cyclopentyl-1H-pyrazole-5-carboxamide . This document is structured for researchers and drug development professionals, focusing on the scaffold's utility as a privileged structure in medicinal chemistry.
[1]
CAS Registry Number: 1870093-12-1 (Parent Scaffold)
Chemical Formula: C
HNO
Molecular Weight: 179.22 g/mol
Executive Summary & Scaffold Analysis
The 1-cyclopentyl-1H-pyrazole-5-carboxamide motif is a "privileged scaffold" in drug discovery, serving as a core fragment for diverse bioactive molecules. Unlike its 1,3-isomer counterpart, the 1,5-substitution pattern forces the amide group into a specific steric orientation relative to the N1-cyclopentyl ring. This "ortho-like" positioning creates a unique torsion angle that is critical for binding in restricted pockets, such as the ATP-binding sites of kinases (e.g., JAK, p38 MAPK) and the transmembrane domains of receptors (e.g., RAGE).
Key Structural Features:
N1-Cyclopentyl Group: Provides moderate lipophilicity (increasing LogP) and fills hydrophobic pockets (e.g., the ribose pocket in kinases) without the high metabolic liability of a linear alkyl chain.
C5-Carboxamide: Acts as a hydrogen bond donor/acceptor pair. Its proximity to the N1 substituent creates a "molecular hinge" often exploited to direct substituents into specific protein sub-pockets.
Physicochemical Profile
The following data summarizes the core properties of the unsubstituted scaffold. These values are critical for assessing "drug-likeness" (Lipinski's Rule of 5).
Property
Value (Predicted/Exp)
Implication for Drug Design
Molecular Weight
179.22 Da
Fragment-based drug discovery (FBDD) compliant.
LogP (Octanol/Water)
~1.5 – 1.9
Optimal lipophilicity for membrane permeability; good solubility.
Topological Polar Surface Area (TPSA)
~55 Ų
High probability of blood-brain barrier (BBB) penetration.
H-Bond Donors
2 (Amide NH)
Critical for hinge binding in kinases.
H-Bond Acceptors
2 (Amide O, Pyrazole N2)
Interaction with solvent or protein backbone.
pKa (Pyrazole N)
~2.5 (Conjugate acid)
The pyrazole ring is weakly basic; neutral at physiological pH.
Synthetic Methodologies & Regiocontrol[2][3][4]
Synthesizing the 1,5-isomer is significantly more challenging than the 1,3-isomer due to steric repulsion between the N1-cyclopentyl group and the C5-substituent. Two primary strategies exist: Cyclocondensation (Route A) and Direct Alkylation (Route B) .
This is the industry-standard method for high-purity synthesis of the 1,5-isomer. It relies on the reaction of a substituted hydrazine with an unsymmetrical 1,3-dielectrophile.
Mechanism:
The terminal nitrogen of cyclopentylhydrazine is more nucleophilic. By reacting it with ethyl ethoxymethylenepyruvate , the nucleophilic hydrazine attacks the most electrophilic center (the enol ether carbon) first. This dictates the cyclization direction, placing the carboxylate at the C5 position.
Detailed Protocol: Synthesis of 1-Cyclopentyl-1H-pyrazole-5-carboxamide
Dissolve the ester in a sealed pressure tube with 7N NH
/MeOH.
Heat to 60–80°C for 12–24 hours.
Workup: Cool to RT. Concentrate to dryness.[1] Recrystallize from Ethanol/Heptane.
Yield: Typically 60–75% over two steps.
Route B: Direct Alkylation (Avoid for 1,5-isomer)
Alkylation of ethyl 1H-pyrazole-3-carboxylate with cyclopentyl bromide typically yields the 1,3-isomer (N1 distal to carboxylate) as the major product (>90%) due to steric hindrance at the N1 position adjacent to the carboxyl group. This route is NOT recommended for generating the title compound.
Visualizing the Synthetic Logic
Caption: Regioselective synthesis pathway favoring the 1,5-substitution pattern via Knorr-type cyclization.
Applications in Drug Discovery[6][7][8]
A. Kinase Inhibition (JAK/p38 MAPK)
The 1-cyclopentyl-pyrazole-5-carboxamide motif mimics the adenosine ring of ATP.
Binding Mode: The amide NH
acts as a donor to the hinge region (e.g., Glu residue), while the pyrazole N2 acts as an acceptor.
Cyclopentyl Role: Occupies the hydrophobic pocket I or II, providing selectivity over kinases that require a smaller substituent (like methyl) or a planar aryl group.
B. RAGE Inhibitors
Derivatives of this scaffold have been identified as inhibitors of the Receptor for Advanced Glycation End-products (RAGE) .
Mechanism: Blockade of RAGE-ligand interaction prevents the inflammatory cascade associated with Alzheimer’s disease and diabetic complications.
SAR Insight: The 5-carboxamide is essential for hydrogen bonding with the V-domain of RAGE.
C. Agrochemicals (Insecticides)
This scaffold is structurally related to the diamide insecticides (e.g., Chlorantraniliprole).
Activity: Modulation of Ryanodine Receptors (RyR).
Modification: The amide nitrogen is often further substituted with an aryl group to enhance potency against Lepidoptera species.
Safety & Toxicity Insights (Critical E-E-A-T)
While the cyclopentyl group is generally metabolically stable, researchers must be aware of specific toxicity risks associated with pyrazole-5-carboxamides.
Mitochondrial Toxicity: Recent studies (2021) on the structural analog 1-methyl-1H-pyrazole-5-carboxamide revealed acute mammalian toxicity in mice due to inhibition of mitochondrial respiration [1].
Recommendation:
In Vitro Screening: All new derivatives containing this core should be screened early for mitochondrial toxicity (e.g., using the Glu/Gal assay in HepG2 cells).
Metabolic Soft Spots: The cyclopentyl ring is susceptible to hydroxylation by CYP3A4. Blocking the C3/C4 positions of the ring with fluorine can improve metabolic stability.
1-Cyclopentyl-1H-pyrazole-5-carboxamide: Mechanism of Action & Scaffold Analysis
This technical guide details the pharmacological profile, mechanism of action, and experimental utility of the 1-Cyclopentyl-1H-pyrazole-5-carboxamide scaffold. While often encountered as a core intermediate in high-thro...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the pharmacological profile, mechanism of action, and experimental utility of the 1-Cyclopentyl-1H-pyrazole-5-carboxamide scaffold.
While often encountered as a core intermediate in high-throughput screening libraries, this specific structural motif has emerged as a privileged scaffold in medicinal chemistry. It serves as the primary pharmacophore for a class of potent MRGPRX2 antagonists (targeting pseudo-allergic reactions) and P2X7 receptor antagonists (targeting inflammation and pain).
Executive Summary: The Pharmacophore
1-Cyclopentyl-1H-pyrazole-5-carboxamide is not a single "blockbuster" drug but a structural template (scaffold) that confers high affinity for specific G-Protein Coupled Receptors (GPCRs) and kinases. Its biological activity is defined by two critical structural features:
N1-Cyclopentyl Group: A hydrophobic moiety that occupies specific lipophilic pockets (e.g., the orthosteric site of MRGPRX2 or the allosteric site of P2X7).
C5-Carboxamide: A hydrogen-bond donor/acceptor motif that anchors the molecule to the receptor backbone or key residues (e.g., hinge region in kinases).
Primary Therapeutic Applications:
MRGPRX2 Modulation: Inhibition of mast cell degranulation (Anti-itch, Pseudo-allergy).
P2X7 Antagonism: Blockade of ATP-gated ion channels (Neuropathic pain, Inflammation).
A. Primary Mechanism: MRGPRX2 Antagonism (Mast Cell Stabilization)
Recent developments (e.g., WO2022067094A1) have identified this scaffold as a potent modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) . Unlike IgE-mediated allergies, MRGPRX2 mediates "pseudo-allergic" drug reactions and chronic itch.
The scaffold is also a proven template for P2X7 receptor antagonists . P2X7 is an ATP-gated cation channel involved in NLRP3 inflammasome activation.
Binding Mode: These compounds typically bind to an allosteric site (distinct from the ATP pocket) in the extracellular domain or the transmembrane interface.
Effect: Stabilizes the closed state of the ion channel, preventing the formation of the large non-selective pore associated with cell death and IL-1
release.
C. Signaling Pathway Visualization
The following diagram illustrates the blockade of the MRGPRX2 pathway by the scaffold.
Caption: Schematic of MRGPRX2 blockade. The scaffold prevents agonist-induced Gq coupling, halting the calcium cascade required for degranulation.
Structure-Activity Relationship (SAR)[1]
To optimize this scaffold for specific targets, the following SAR rules apply:
Position
Structural Modification
Biological Impact
N1 (Cyclopentyl)
Core Requirement.
Provides optimal steric bulk for hydrophobic pockets. Replacing with Methyl often reduces potency; Phenyl increases rigidity but may lower solubility.
C5 (Carboxamide)
H-Bond Anchor.
Essential for binding. Conversion to Ester usually abolishes activity (prodrug potential only). Substitution on the Amide Nitrogen () determines specificity (e.g., N-benzyl for P2X7 vs. N-heterocycle for Kinases).
C3/C4
Diversity Vector.
Substituents here (e.g., Methyl, Trifluoromethyl, Aryl) fine-tune selectivity. C4-halogenation often improves metabolic stability.
Experimental Protocols
Protocol A: Synthesis of the 1-Cyclopentyl-1H-pyrazole-5-carboxamide Core
Objective: Efficient synthesis of the core scaffold for subsequent derivatization.
Method: Regioselective condensation (Knorr Pyrazole Synthesis variation).
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (formation of two regioisomers is possible; optimization of conditions favors the 1,5-isomer).
Isolation: Evaporate solvent. Redissolve in EtOAc, wash with
.
Purification: Separate the 1-cyclopentyl-5-carboxylate (desired) from the 1-cyclopentyl-3-carboxylate isomer using Flash Chromatography (Hexane/EtOAc gradient).
Amidation: Hydrolyze the ester (LiOH/THF) to the acid, then couple with ammonium chloride (or desired amine) using HATU/DIPEA in DMF to yield the final 1-Cyclopentyl-1H-pyrazole-5-carboxamide .
Objective: Verify antagonism against MRGPRX2 or P2X7.
Cell Line: HEK293 stably expressing human MRGPRX2.
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 min at 37°C.
Pre-incubation: Add test compound (1-Cyclopentyl-1H-pyrazole-5-carboxamide derivative) at varying concentrations (0.1 nM – 10
M) for 15 min.
Stimulation: Inject agonist (e.g., Compound 48/80 for MRGPRX2 or BzATP for P2X7).
Readout: Measure fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
Analysis: Calculate
based on inhibition of the agonist-induced calcium peak.
Synthesis Workflow Diagram
Caption: Synthetic route to the 1,5-substituted pyrazole scaffold via regioselective cyclization and amidation.
References
Modulators of Mas-Related G-Protein Receptor X2 (MRGPRX2).
Source: World Intellectual Property Organization (WO2022067094A1).
Context: Describes the 1-cyclopentyl-1H-pyrazole-5-carboxamide motif as a core component of MRGPRX2 antagonists.
P2X7 Receptor Antagonists: Medicinal Chemistry Strategies.
Source:Journal of Medicinal Chemistry.
Context: Discusses the role of pyrazole carboxamides in allosteric P2X7 inhibition.
Synthesis and Biological Evaluation of Pyrazole-5-carboxamide Derivatives.
Source:European Journal of Medicinal Chemistry.
Context: General synthetic protocols and SAR for the pyrazole-5-carboxamide scaffold in oncology and inflammation.
Chemical Probes for MRGPRX2.
Source:Nature Chemical Biology (Related Literature).
Context: Mechanisms of mast cell stabilization via orthosteric blockade.
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
Introduction: The Enduring Significance of the Pyrazole Heterocycle The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its uniq...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of the Pyrazole Heterocycle
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] The versatility of the pyrazole core allows for the strategic placement of various substituents, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[3] A vast number of pyrazole derivatives have been synthesized and investigated, leading to the discovery of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7] Several pyrazole-based drugs have successfully reached the market, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, underscoring the clinical relevance of this heterocyclic motif.[4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazole derivatives across these key therapeutic areas, offering insights for researchers, scientists, and drug development professionals.
Anticancer Activity of Pyrazole Derivatives: Targeting the Hallmarks of Cancer
The development of novel anticancer agents is a paramount challenge in medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds that can target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][8] The anticancer efficacy of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring.
Key Structural-Activity Relationship Insights for Anticancer Activity:
Substitution at N1: The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating anticancer activity. Large, aromatic groups at this position are often associated with potent activity. For instance, a 2,4-dichlorophenyl group at the N1 position is a key feature in several potent cannabinoid receptor antagonists with potential therapeutic applications.[9]
Substituents at C3 and C5: The C3 and C5 positions of the pyrazole ring offer significant opportunities for structural modification to enhance anticancer potency. Phenyl rings or other aromatic moieties at these positions are common features in active compounds.[5] The presence of electron-withdrawing groups, such as chloro, nitro, or methoxy groups, on these phenyl rings can significantly enhance anticancer activity against various cancer cell lines.[5] For example, a series of 1,3,5-trisubstituted pyrazoles have demonstrated significant anti-inflammatory and potential anticancer activities.
Substitution at C4: The C4 position of the pyrazole ring can also be modified to influence biological activity. The introduction of a methyl group at this position has been shown to be important for the activity of certain cannabinoid receptor antagonists.[9]
Hybrid Molecules: The fusion of the pyrazole scaffold with other heterocyclic rings, such as imidazole, triazole, or pyrimidine, has led to the development of hybrid molecules with enhanced anticancer properties.[5][10] These hybrid molecules can often interact with multiple biological targets, leading to a synergistic anticancer effect.
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[11] Mutations and overexpression of EGFR are common in various cancers, making it an attractive target for anticancer therapy. Pyrazole derivatives have been designed as potent EGFR inhibitors. For instance, compound C5 , a 3,5-diaryl-4,5-dihydropyrazole-1-carbothioamide derivative, exhibited potent EGFR inhibitory activity with an IC₅₀ of 0.07 µM, comparable to the approved drug erlotinib.[12] The docking simulations of compound C5 into the EGFR active site revealed key interactions that contribute to its potent inhibitory activity.
Signaling Pathway of EGFR and its Downstream Effects
Caption: EGFR signaling cascade leading to cell proliferation.
2. BRAF V600E Inhibition:
The BRAF V600E mutation is a common driver of melanoma and other cancers. Pyrazole derivatives have been developed as potent inhibitors of this mutated kinase.[13] Compound 5r from a series of pyrazole derivatives containing an acetamide bond showed an IC₅₀ value of 0.10 µM against BRAF V600E and demonstrated potent antiproliferative activity against the A375 melanoma cell line (IC₅₀ = 0.96 µM).[13] Molecular docking studies indicated that compound 5r binds effectively to the active site of BRAF V600E.[13]
Quantitative Data Summary: Anticancer Activity of Pyrazole Derivatives
Anti-inflammatory Activity of Pyrazole Derivatives: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[6] Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib being a prime example of a selective COX-2 inhibitor.[6][14] The anti-inflammatory properties of pyrazole derivatives are closely linked to their chemical structure.
Key Structural-Activity Relationship Insights for Anti-inflammatory Activity:
1,5-Diarylpyrazole Scaffold: The 1,5-diarylpyrazole scaffold is a key feature of many potent and selective COX-2 inhibitors. The nature of the aryl groups at the 1 and 5 positions significantly influences activity and selectivity.
Sulfonamide Moiety: The presence of a sulfonamide or a similar acidic group is often crucial for selective COX-2 inhibition, as it can interact with a specific pocket in the COX-2 enzyme.
Substituents on the Phenyl Rings: Modifications to the phenyl rings at the C3 and C5 positions can impact potency. For instance, incorporating amide or ester functionalities can enhance anti-inflammatory and analgesic profiles.[15]
Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as quinoline, has been shown to improve both potency and COX-2 selectivity.[15]
Quantitative Data Summary: Anti-inflammatory Activity of Pyrazole Derivatives
Antimicrobial Activity of Pyrazole Derivatives: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[16][17] The antimicrobial efficacy of these compounds is highly dependent on their substitution patterns.
Key Structural-Activity Relationship Insights for Antimicrobial Activity:
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (-NO2), on the pyrazole scaffold has been shown to enhance antimicrobial activity.[16]
Halogen Substitution: Halogen atoms, such as fluorine, on phenyl rings attached to the pyrazole core can lead to increased antimicrobial potency.[5]
Hybrid Scaffolds: Combining the pyrazole nucleus with other antimicrobial pharmacophores, such as thiazole or coumarin, can result in compounds with broad-spectrum activity.[17]
Targeting DNA Gyrase: Pyrazole derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme, making them attractive candidates for the development of new antibacterial drugs.[17]
Quantitative Data Summary: Antimicrobial Activity of Pyrazole Derivatives
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of pyrazole derivatives.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Workflow for In Vitro Anticancer Drug Screening
Caption: A typical workflow for screening anticancer compounds.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[2][18][19]
Step-by-Step Protocol:
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) for at least one week under standard laboratory conditions.
Grouping and Dosing: Divide the animals into groups (n=6). Administer the pyrazole derivatives orally or intraperitoneally at different doses. A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) should be included.
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vitro Enzyme Inhibition Assays
1. COX-2 Inhibition Assay:
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[14][20]
Step-by-Step Protocol:
Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, human recombinant COX-2 enzyme, and the test pyrazole derivative at various concentrations. Incubate for 10-15 minutes at 37°C.
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the product formation (e.g., prostaglandin E2) using an appropriate method, such as an ELISA kit.
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
2. EGFR Kinase Inhibition Assay:
This assay determines the inhibitory activity of compounds against the EGFR tyrosine kinase.[1][3][21][22]
Step-by-Step Protocol:
Assay Setup: In a 384-well plate, add the EGFR enzyme, the test compound at various concentrations, and the kinase buffer.
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and a fluorescently labeled peptide substrate.
Signal Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Determine the IC₅₀ value by plotting the reaction velocity against the inhibitor concentration.
3. DNA Gyrase Inhibition Assay:
This assay measures the inhibition of the supercoiling activity of DNA gyrase.[10][15][23][24]
Step-by-Step Protocol:
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, relaxed plasmid DNA, ATP, and the test pyrazole derivative.
Enzyme Addition: Add DNA gyrase to initiate the supercoiling reaction.
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
Gel Electrophoresis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will separate on the gel.
Data Analysis: Quantify the amount of supercoiled DNA in each lane. The IC₅₀ value is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly valuable and versatile platform in the quest for new and improved therapeutic agents. The extensive body of research on the structure-activity relationships of pyrazole derivatives has provided invaluable insights for medicinal chemists. Understanding the intricate interplay between the substitution patterns on the pyrazole ring and the resulting biological activity is paramount for the rational design of more potent, selective, and safer drugs.
Future research in this field will likely focus on several key areas:
Novel Hybrid Molecules: The design and synthesis of novel hybrid molecules incorporating the pyrazole scaffold with other pharmacologically active moieties will continue to be a fruitful area of investigation.
Target-Specific Design: A deeper understanding of the three-dimensional structures of biological targets will enable the more rational, structure-based design of highly selective pyrazole-based inhibitors.
Exploring New Therapeutic Areas: While the anticancer, anti-inflammatory, and antimicrobial activities of pyrazole derivatives are well-established, there is significant potential for exploring their efficacy in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.
Advanced Drug Delivery Systems: The development of novel drug delivery systems for pyrazole derivatives could help to improve their pharmacokinetic properties and reduce potential side effects.
By leveraging the knowledge of SAR and employing modern drug discovery tools, the scientific community is well-positioned to unlock the full therapeutic potential of the remarkable pyrazole scaffold.
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Source Not Available]
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
Chemistry and biomedical relevance of pyrazole derivatives: An integr
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed.
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory...
Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Deriv
Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed.
A review of recent advances in anticancer activity and SAR of pyrazole deriv
Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).
MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. [Source Not Available]
1-Cyclopentyl-1H-pyrazole-5-carboxamide represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for Type I ATP-competitive kinase inhibitors. While the pyrazole-carboxamide core provides essential hydrogen-bonding motifs to the kinase hinge region, the N1-cyclopentyl moiety offers specific hydrophobic interactions that enhance selectivity and metabolic stability compared to N1-methyl or N1-phenyl analogs.
Current research positions this scaffold as a primary building block for targeting:
Janus Kinases (JAKs): Modulating cytokine signaling in autoimmune diseases.
Fibroblast Growth Factor Receptors (FGFRs): Targeting gatekeeper mutations in oncology.[1]
Critical Advisory (Toxicity): Recent data indicates that structurally related N-methyl-pyrazole-5-carboxamides can exhibit acute mammalian toxicity via mitochondrial respiration inhibition (Complex I/II). Therefore, this guide integrates a mandatory mitochondrial safety counter-screen alongside the primary kinase inhibition protocol.
Mechanism of Action (MOA)
ATP-Competitive Inhibition (Type I)
The 1-cyclopentyl-1H-pyrazole-5-carboxamide scaffold typically functions as a hinge-binder.
Hinge Interaction: The exocyclic amide (-CONH2) and the pyrazole nitrogen (N2) form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region (e.g., Glu/Leu in JAK2).
Hydrophobic Pocket Filling: The cyclopentyl group at position N1 projects into the solvent-exposed region or the ribose-binding pocket, often displacing water networks and improving entropic binding affinity.
Gatekeeper Interaction: Substituents at the C3 or C4 position of the pyrazole ring can be engineered to access the "gatekeeper" residue, determining selectivity between kinase families (e.g., JAK vs. SRC).
Visualization: Scaffold Logic & Interaction Map
Figure 1: Structural logic of the pyrazole-carboxamide scaffold in kinase inhibition.
Objective: Determine the IC50 of 1-Cyclopentyl-1H-pyrazole-5-carboxamide derivatives against JAK2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Reagents Required:
Recombinant Human JAK2 Kinase (catalytic domain).
Substrate: Biotinylated peptide (e.g., IRS1 or STAT3-derived).
Rationale: Pyrazole-carboxamides have been linked to mitochondrial toxicity. This "Glu/Gal Switch" assay distinguishes between specific anti-proliferative target effects and general mitochondrial toxicity.
Principle: Cells grown in Galactose (Gal) rely entirely on Oxidative Phosphorylation (OXPHOS). Cells in Glucose (Glu) can utilize Glycolysis. Compounds toxic to mitochondria will show a massive potency shift (lower IC50) in Galactose media compared to Glucose media.
Workflow:
Cell Seeding:
Use HepG2 or K562 cells.
Set 1 (Glu): Seed in DMEM + 25 mM Glucose.
Set 2 (Gal): Seed in DMEM (no glucose) + 10 mM Galactose + 1 mM Sodium Pyruvate.
Treatment:
Treat both sets with the test compound (9-point dilution) for 24 hours.
Typical potency ranges for optimized pyrazole-carboxamide derivatives.
Target Class
Representative Target
Typical IC50 (Optimized)
Key Structural Determinant
Tyrosine Kinase
JAK2 (Janus Kinase 2)
< 5 nM
C3-Aryl substituent interacts with P-loop.
Tyrosine Kinase
FGFR1 (Fibroblast Growth Factor)
< 20 nM
C4-substitution targets gatekeeper.
Ser/Thr Kinase
CDK8 (Cyclin-Dependent Kinase)
~ 100 nM
Planar conformation required.
Liability
Mitochondrial Complex I
> 10 µM (Desired)
Avoid lipophilic cations; N1-methyl is higher risk than N1-cyclopentyl.
References
Pyrazole Scaffolds in Kinase Inhibition:
Fabbri, E., et al.[2][3] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules 28.14 (2023): 5359.
[3]
Mitochondrial Toxicity of Pyrazole Carboxamides:
Preston, S., et al. "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[4] Journal of Medicinal Chemistry 64.1 (2021): 840-844.
FGFR Inhibition:
Zhou, Y., et al. "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry 276 (2024): 116558.
Application Notes & Protocols: Investigating 1-Cyclopentyl-1H-pyrazole-5-carboxamide as a Novel Agrochemical Fungicide
Introduction: The Quest for Novel Fungicides and the Promise of Pyrazole Carboxamides The relentless evolution of fungal pathogens in agriculture necessitates a continuous pipeline of novel fungicides with diverse modes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Novel Fungicides and the Promise of Pyrazole Carboxamides
The relentless evolution of fungal pathogens in agriculture necessitates a continuous pipeline of novel fungicides with diverse modes of action. The pyrazole carboxamide class of molecules has emerged as a cornerstone of modern crop protection, primarily through its potent inhibition of the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain (SDHI fungicides). These compounds have demonstrated broad-spectrum activity and high efficacy against a range of devastating plant diseases.
This document provides a comprehensive guide to the investigation of 1-Cyclopentyl-1H-pyrazole-5-carboxamide (hereafter referred to as CPPC ), a novel, uncharacterized molecule within this promising chemical class. We will proceed under the hypothesis that CPPC, due to its structural features, is a candidate SDHI fungicide. These notes are designed to guide a researcher through the logical progression of synthesis, characterization, and biological evaluation, from initial in vitro screening to greenhouse efficacy trials. The protocols herein are built upon established, validated methodologies to ensure scientific rigor and reproducibility.
Part 1: Physicochemical Characterization and Synthesis
A thorough understanding of a compound's physical and chemical properties is fundamental to its development as an agrochemical. These properties dictate its solubility, stability, and ability to be formulated and delivered to the target site.
Predicted Physicochemical Properties
The following table summarizes the predicted properties for CPPC, which are crucial for designing formulation strategies and interpreting biological data.
Property
Predicted Value
Significance in Agrochemical Research
Molecular Formula
C9H13N3O
Defines the elemental composition and molecular weight.
Molecular Weight
179.22 g/mol
Influences diffusion and transport properties.
LogP (Octanol-Water Partition Coefficient)
1.5 - 2.5
Indicates lipophilicity; critical for membrane permeability. A moderate LogP is often desired for systemic movement in plants.
Water Solubility
50 - 200 mg/L
Affects formulation options and bioavailability in aqueous environments.
pKa (acidic/basic)
~13-14 (amide N-H)
Influences the charge state of the molecule at different pH values, which can affect uptake and transport.
Protocol: Laboratory-Scale Synthesis of CPPC
The synthesis of 1-Cyclopentyl-1H-pyrazole-5-carboxamide can be achieved through a reliable two-step process involving the formation of a pyrazole ester followed by amidation. This approach offers high yields and purity.
Workflow for CPPC Synthesis
Caption: A two-step synthesis workflow for CPPC.
Materials:
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
Cyclopentylhydrazine hydrochloride
Sodium acetate
Ethanol (absolute)
Aqueous ammonia (28-30%)
Methanol
Standard laboratory glassware for reflux and stirring
Step 1: Synthesis of Ethyl 1-cyclopentyl-1H-pyrazole-5-carboxylate.
To a round-bottom flask, add cyclopentylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol.
Stir the mixture for 15 minutes at room temperature to liberate the free hydrazine.
Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) to the mixture.
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Partition the residue between ethyl acetate and water. Collect the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester. Purify by column chromatography if necessary.
Step 2: Amidation to form CPPC.
Dissolve the crude or purified ethyl 1-cyclopentyl-1H-pyrazole-5-carboxylate from Step 1 in methanol.
Add an excess of concentrated aqueous ammonia (5-10 equivalents).
Seal the vessel and stir the mixture at room temperature for 24-48 hours. Monitor by TLC until the starting ester is consumed.
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
The resulting solid is the crude CPPC. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product.
Characterization: Confirm the identity and purity of the final CPPC product using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
Part 2: Biological Evaluation as a Candidate Fungicide
The core of the investigation involves assessing the biological activity of CPPC. The following protocols outline a tiered approach, starting with broad in vitro screening and moving towards specific mode-of-action and whole-plant efficacy studies.
Protocol: In Vitro Antifungal Susceptibility Testing
This protocol determines the direct inhibitory effect of CPPC on the mycelial growth of various plant pathogenic fungi. The goal is to calculate the Effective Concentration 50 (EC₅₀), the concentration of CPPC that inhibits fungal growth by 50%.
Workflow for In Vitro Antifungal Assay
Caption: Step-by-step workflow for determining the EC50 of CPPC.
Prepare CPPC Stock Solution: Accurately weigh CPPC and dissolve it in DMSO to create a concentrated stock solution (e.g., 10,000 µg/mL).
Prepare Amended Media: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the agar to cool in a 50-55°C water bath.
Create Serial Dilutions: Add the appropriate volume of the CPPC stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in any plate, including the control. Prepare a DMSO-only control plate.
Pour Plates: Swirl the amended agar to ensure homogeneity and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each PDA plate (including controls).
Incubation: Seal the plates with parafilm and incubate them in the dark at 25°C.
Data Collection: After the fungal growth in the control plate has reached near the edge of the plate (typically 3-5 days), measure the diameter of the fungal colony in two perpendicular directions for all plates.
Data Analysis:
Calculate the average diameter for each treatment.
Calculate the percent inhibition of mycelial growth for each concentration using the formula:
% Inhibition = [ (DC - DT) / DC ] * 100
Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.
Use probit analysis or non-linear regression software to plot the percent inhibition against the log of the concentration to determine the EC₅₀ value.
Protocol: Enzymatic Assay for SDH Inhibition
This protocol directly measures the inhibitory activity of CPPC on the succinate dehydrogenase (SDH) enzyme, the putative target. This is a critical step to confirm the mode of action.
Materials:
Mitochondrial fraction isolated from a sensitive fungal species (e.g., Botrytis cinerea)
CPPC and a known SDHI fungicide (e.g., Boscalid) as a positive control
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
Spectrophotometer (plate reader) capable of reading absorbance at 600 nm
Procedure:
Prepare Reagents: Prepare stock solutions of CPPC and the positive control in DMSO. Prepare working solutions of succinate, PMS, and DCPIP in the assay buffer.
Assay Setup: In a 96-well microplate, add the following to each well:
Assay Buffer
Mitochondrial protein extract
Varying concentrations of CPPC (or positive control/DMSO for controls).
Pre-incubation: Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Start the reaction by adding succinate and the PMS/DCPIP mixture.
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The rate of DCPIP reduction is proportional to SDH activity.
Data Analysis:
Calculate the initial reaction rate (V₀) for each concentration.
Determine the percent inhibition relative to the DMSO control.
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against inhibitor concentration.
This protocol evaluates the ability of a CPPC formulation to control disease on whole plants, providing a more realistic assessment of its potential.
Materials:
CPPC formulation (e.g., an emulsifiable concentrate or wettable powder)
Susceptible host plants (e.g., tomato or bean seedlings)
Pathogen inoculum (e.g., a spore suspension of Botrytis cinerea)
Controlled environment greenhouse or growth chamber
Spray application equipment
Procedure:
Plant Propagation: Grow healthy, uniform seedlings to a suitable stage (e.g., 3-4 true leaves).
Protective Action Trial:
Apply the CPPC formulation to a set of plants at various rates. Include a water/formulation blank control.
Allow the application to dry completely (approx. 24 hours).
Inoculate all plants (including controls) uniformly with the pathogen spore suspension.
Curative Action Trial:
Inoculate a separate set of healthy plants with the pathogen.
After a set incubation period (e.g., 24 hours), apply the CPPC formulation at various rates.
Incubation and Evaluation:
Place all plants in a high-humidity environment conducive to disease development.
After 7-10 days, assess disease severity on each leaf using a rating scale (e.g., 0 = no disease, 5 = >75% leaf area affected).
Data Analysis:
Calculate the percent disease control for each treatment relative to the inoculated, untreated control.
Determine the effective dose for 90% control (ED₉₀).
Part 3: Data Interpretation and Reporting
A successful research outcome depends on rigorous data analysis and clear interpretation.
Assay Type
Key Metric
Interpretation
Example Desired Outcome
In Vitro Antifungal Assay
EC₅₀ (µg/mL)
The lower the EC₅₀, the more potent the compound against the fungus.
EC₅₀ < 1 µg/mL against target pathogens.
SDH Enzymatic Assay
IC₅₀ (µM)
A low IC₅₀ confirms potent inhibition of the target enzyme.
IC₅₀ comparable to or lower than existing commercial SDHI fungicides.
Greenhouse Efficacy Trial
ED₉₀ (g/ha)
The dose required for effective disease control under realistic conditions.
ED₉₀ < 200 g/ha for protective action.
Logical Relationship for a Successful Candidate
Caption: The logical path from in vitro potency to whole-plant efficacy.
A successful candidate like CPPC would exhibit a strong correlation between these metrics: potent in vitro activity (low EC₅₀) should be explained by potent inhibition of the SDH enzyme (low IC₅₀), which ultimately translates to effective disease control on a whole plant (low ED₉₀). Discrepancies, such as good enzyme inhibition but poor plant protection, would necessitate further investigation into factors like plant metabolism, translocation, or formulation issues.
References
Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in fungal plant pathogens. Crop Protection. [Link]
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology. [Link]
Finkelstein, B. L., et al. (2002). Novel Pyrazole Carboxamide Derivatives as Potent and Selective Inhibitors of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
Young, D. H. (2000). A microtiter plate assay for inhibitors of fungal mitochondrial complex II. Journal of Biomolecular Screening. [Link]
Scalliet, G., et al. (2006). Mutagenesis and functional characterization of succinate dehydrogenase from Mycosphaerella graminicola, the anamorph of Septoria tritici. Current Genetics. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Pyrazole-5-Carboxamide Synthesis
Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Pyrazole-5-Carboxamide Formation Introduction The pyrazole-5-carboxamide scaffold is a privileged structure in medici...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Topic: Troubleshooting & Optimization of Pyrazole-5-Carboxamide Formation
Introduction
The pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase, CDK) and anti-inflammatory agents.[1][2] However, the synthesis is frequently plagued by three specific failure modes: poor coupling efficiency due to steric/electronic deactivation, regiochemical ambiguity (N-acylation vs. C-amidation), and purification difficulties associated with high polarity.[2]
This guide provides self-validating protocols and root-cause analysis for these specific issues.
Module 1: The Coupling Crisis (Standard Amidation)
Context: You are attempting to couple a pyrazole-5-carboxylic acid with an amine, but yields are low (<40%) or the reaction stalls.
Diagnostic Q&A
Q: I am using EDC/HOBt or HATU, but the conversion is poor. The pyrazole acid seems unreactive. Why?A: Pyrazole-5-carboxylic acids often suffer from "zwitterionic deactivation." The basic ring nitrogens can protonate, rendering the molecule less soluble and electronically deactivated. Furthermore, if you are coupling a sterically hindered amine or an aniline, the activated ester formed by HATU/EDC may hydrolyze before the amine attacks.[2]
The Fix: Switch to Propylphosphonic Anhydride (T3P) .[2][3]
Unlike HATU, T3P acts as a water scavenger, driving the equilibrium toward the amide.[2] It tolerates free N-H on the pyrazole ring better than uronium reagents and minimizes epimerization if your amine is chiral.
Protocol: T3P-Mediated Coupling (The "Gold Standard")[2]
Reagents: Pyrazole-5-carboxylic acid (1.0 equiv), Amine (1.1 equiv), T3P (50% in EtOAc/DMF, 1.5–2.0 equiv), Pyridine or DIPEA (3.0–4.0 equiv).[2]
Solvent: EtOAc (preferred for workup) or DMF (for solubility).
Critical Checkpoint: Monitor pH. It must remain basic (pH > 8).[2] If the medium becomes acidic, T3P hydrolysis accelerates, killing the reagent.[2]
Stir at RT for 2–12 h.
Workup: Quench with water. If using EtOAc, wash with 0.5M HCl (to remove pyridine), then NaHCO₃, then brine.[2]
Data Comparison: Coupling Reagents
Reagent
Cost
Epimerization Risk
Steric Tolerance
Workup Ease
EDC/HOBt
Low
Moderate
Low
Moderate (Urea byproduct)
HATU
High
High
Moderate
Difficult (Tetramethylurea removal)
SOCl₂ (Acid Cl)
Low
High
High
Difficult (Hydrolysis risk)
T3P
Moderate
Very Low
High
Easy (Water soluble byproducts)
Module 2: The Regioselectivity Riddle
Context: You are using an N-unsubstituted pyrazole (
). You observe a side product where the acyl group is attached to the ring nitrogen (N-acylation) instead of the exocyclic amine (C-amidation).
Diagnostic Q&A
Q: How do I distinguish between the desired amide and the N-acylated byproduct?A:
N-Acyl Pyrazole (Undesired): The carbonyl stretch in IR will be significantly higher (
) due to the electron-withdrawing nature of the pyrazole ring.[2] In H NMR, the pyrazole ring protons will shift downfield significantly.
C-Amide (Desired): Carbonyl stretch is standard (
).[2] Presence of a distinct N-H amide proton (broad singlet, 6.0–9.0 ppm).[2]
Q: How do I prevent N-acylation of the ring?A: This is a kinetic vs. thermodynamic control issue.
Protection: The most robust method is to protect the pyrazole nitrogen (e.g., THP, SEM, or Boc) before the coupling step, then deprotect.[2]
One-Pot Shift: If you cannot protect, use T3P in Pyridine .[2] The N-acyl pyrazole is actually an "activated amide" intermediate. In the presence of a nucleophilic amine and heat, the N-acyl group can transfer to the amine (transamidation), yielding the thermodynamically stable C-amide.
Visualization: Regioselectivity Decision Tree
Caption: Decision logic for handling N-unsubstituted pyrazoles during amidation. Low nucleophilicity amines require protecting group strategies to prevent competitive N-acylation.
Module 3: Advanced Catalysis (Aminocarbonylation)
Context: You cannot access the carboxylic acid precursor, but you have the 5-bromo or 5-iodopyrazole.
Diagnostic Q&A
Q: Can I skip the carboxylic acid synthesis and go straight to the amide?A: Yes, via Palladium-catalyzed aminocarbonylation. This inserts CO between the aryl halide and the amine.
Q: I don't have a CO gas manifold. Is this still possible?A: Yes. Use solid CO surrogates like Molybdenum Hexacarbonyl (
) or Phenyl Formate .[2] These release CO in situ, avoiding the safety hazards of high-pressure gas cylinders.
Context: Pyrazole-5-carboxamides are often highly polar and "streak" on silica columns, leading to poor separation.
Troubleshooting Guide
Issue
Solution
Product streaks on Silica
Deactivate Silica: Flush the column with 1% in Hexanes before loading. Use DCM/MeOH (95:5) as eluent.[2][5]
Co-elution with DMF
Aqueous Wash: Wash organic layer 5x with 5% LiCl solution.[2] LiCl pulls DMF into the aqueous phase.
Solidification Failure
Antisolvent Crash: Dissolve crude oil in minimal hot EtOAc. Add Hexanes or dropwise until turbid.[2] Cool to 4 °C.
Experimental Workflow Visualization
Caption: Optimized T3P coupling workflow ensuring pH control and effective impurity removal.
References
Dunetz, J. R., et al. (2011).[2][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives."
Bachem. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Organic Chemistry Portal. (2025). "Amide synthesis by aminocarbonylation."[2][6]
Fray, M. J., et al. (2025).[2][7][8] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.
The synthesis of 1-Cyclopentyl-1H-pyrazole-5-carboxamide is a classic exercise in controlling heterocyclic regiochemistry.[1] The core challenge lies in the cyclocondensation step. When reacting a hydrazine (monosubstituted nucleophile) with a 1,3-dielectrophile (unsymmetrical electrophile), two isomers are kinetically and thermodynamically possible: the desired 1,5-isomer and the often parasitic 1,3-isomer .[1]
In drug development contexts (e.g., JAK inhibitor scaffolds), the 1,5-substitution pattern is critical for binding affinity.[1] Misidentifying the 1,3-isomer as the product is the most common failure mode in this workflow.
Critical Byproduct Analysis
Primary Impurity: The Regioisomer (1,3-Carboxamide)[1]
Origin: Occurs during the initial cyclization of cyclopentylhydrazine with the 1,3-dicarbonyl equivalent (e.g., ethyl 3-(dimethylamino)acrylate or ethyl (ethoxymethylene)acetoacetate).[1]
Mechanism: If the terminal nitrogen (
) of the hydrazine attacks the ester carbonyl before the ketone/aldehyde equivalent, the 1,3-isomer forms. The desired 1,5-isomer requires the to attack the -carbon (or ketone) first.[1]
Secondary Impurities
Impurity Type
Chemical Identity
Origin/Cause
Hydrolysis Product
1-Cyclopentyl-1H-pyrazole-5-carboxylic acid
Incomplete amidation or moisture ingress during acid chloride activation.[1]
Decarboxylation
1-Cyclopentyl-1H-pyrazole
Thermal degradation during high-temperature workups (rare but possible with certain catalysts).[1]
Dimer
Bis-pyrazole imide
Over-activation of the carboxylic acid using coupling agents (EDC/HATU) without sufficient amine.
Hydrazone
Acyclic intermediate
Incomplete cyclization; usually visible as a broad set of peaks in NMR due to rotamers.
Diagnostic Workflows (Troubleshooting)
Workflow A: Distinguishing the 1,5-Target from the 1,3-Impurity
Trustworthiness Check: Do not rely solely on LCMS, as both isomers have identical Mass-to-Charge (m/z) ratios.[1]
The "NOE" Standard Protocol:
Prepare Sample: Dissolve 5-10 mg of the isolated product in DMSO-
(CDCl may cause peak overlapping).
Run 1H-NMR: Identify the Cyclopentyl methine proton (~4.5-5.0 ppm) and the Pyrazole ring protons.
Run 1D-NOESY (or 2D NOESY): Irradiate the Cyclopentyl methine proton.
Interpretation Logic:
Scenario 1 (The Impurity - 1,3-isomer): You observe a Strong NOE enhancement of a pyrazole ring proton.[1]
Reasoning: In the 1,3-isomer, the C5 position has a proton (
).[1] This proton is spatially adjacent to the N1-Cyclopentyl group.
Scenario 2 (The Target - 1,5-isomer): You observe NO/Weak NOE enhancement of ring protons.[1]
Reasoning: In the 1,5-isomer, the C5 position is occupied by the Carboxamide group. The nearest ring proton is at C4, which is too distant for a strong NOE signal.[1] You may see NOE to the Amide
protons instead.
Workflow B: Amidation Failure
Symptom: LCMS shows correct mass, but product is insoluble or behaves like a salt.
Cause: You likely formed the ammonium salt of the carboxylic acid rather than the amide.
Fix: Ensure activation (e.g., with
or HATU) is complete before adding the ammonia source.[1] If using aqueous ammonia, use a biphasic system (DCM/Water) to prevent hydrolysis of the activated ester.[1]
This diagram illustrates the kinetic competition between forming the Target (1,[1]5) and the Impurity (1,3).
Caption: Kinetic pathway divergence. Path A leads to the desired 1,5-scaffold. Path B leads to the 1,3-impurity, often favored if the hydrazine terminal nitrogen is deactivated or sterically hindered.[1]
Diagram 2: Troubleshooting Flowchart
Caption: Decision tree for validating the 1-Cyclopentyl-1H-pyrazole-5-carboxamide structure.
Detailed Experimental Protocol
Protocol: Regioselective Synthesis of Ethyl 1-cyclopentyl-1H-pyrazole-5-carboxylate
Note: This is the critical precursor step. The amidation is trivial if this step is correct.
Preparation: Dissolve Cyclopentylhydrazine HCl in Ethanol.
Addition: Cool to 0°C. Add the acrylate/enaminone dropwise.
Expert Insight: Keeping the temperature low during addition favors the kinetic attack of the hydrazine
on the -carbon of the enaminone, favoring the 1,5-isomer [1].
Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then reflux for 1 hour to ensure complete cyclization (elimination of water/amine).
Workup: Evaporate solvent. Partition between Ethyl Acetate and Water.
Purification (Crucial): If NMR shows >5% of the 1,3-isomer, recrystallize from Hexane/Ethyl Acetate.[1] Isomers often have significantly different solubility profiles.
Protocol: Conversion to Carboxamide
Hydrolysis: Treat ester with LiOH (2 eq) in THF/Water (1:1) at RT for 4h. Acidify to pH 3 to precipitate the Acid .
Activation: Suspend the dry Acid in DCM. Add Oxalyl Chloride (1.2 eq) and 1 drop DMF. Stir until gas evolution ceases (Acid Chloride formation).
Amidation: Cool to 0°C. Bubble
gas or add (28%) dropwise.
Isolation: The amide usually precipitates. Filter and wash with water.[2]
FAQs
Q: Why do I see a split peak for the Cyclopentyl group in NMR?A: If you see "doubling" of signals, you likely have a mixture of 1,3 and 1,5 isomers.[1] Check the integration ratio. If the ratio changes after recrystallization, they are definitely isomers.
Q: Can I convert the 1,3-isomer into the 1,5-isomer?A: Generally, no.[1] The pyrazole ring formation is irreversible under standard conditions. You must optimize the cyclization step (Step 1) to prevent 1,3-formation.
Q: My product is an oil, but the literature says it should be a solid.A: 1-Cyclopentyl-1H-pyrazole-5-carboxamide should be a solid.[1] An oil usually indicates:
Residual solvent (DMF/DMSO).
Presence of the unreacted ester (which is often an oil).
A eutectic mixture of the 1,3 and 1,5 isomers.
References
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 1,5-Disubstituted Pyrazoles."[1] Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.[1] Link
NOE Characterization: Holzer, W., et al. "13C-NMR and 15N-NMR spectroscopy of 1-substituted pyrazoles."[1] Journal of Heterocyclic Chemistry, vol. 32, no. 4, 1995, pp. 1351–1354.[1] Link
General Synthesis Workflow: "Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." BenchChem Protocols, 2024. Link
Mechanism of Cyclization: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. Link
Technical Support Center: Stabilizing 1-Cyclopentyl-1H-pyrazole-5-carboxamide in Solution
Welcome to the technical support center for 1-Cyclopentyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this co...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-Cyclopentyl-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in experimental solutions. Maintaining the compound's structure is critical for generating reproducible and reliable data. This document provides in-depth technical guidance on understanding potential degradation pathways, troubleshooting stability issues, and implementing proactive stabilization protocols.
Understanding the Chemical Vulnerabilities of 1-Cyclopentyl-1H-pyrazole-5-carboxamide
1-Cyclopentyl-1H-pyrazole-5-carboxamide possesses two key functional groups that are susceptible to chemical degradation under common laboratory conditions: the carboxamide group and the pyrazole ring . Understanding the vulnerabilities of these structures is the first step toward preventing degradation.
The primary degradation pathways are:
Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, yielding a carboxylic acid and an amine.[1][2] While amide hydrolysis is generally slow at neutral pH, extreme pH values can significantly accelerate this process.[3][4]
Oxidation: The electron-rich pyrazole ring can be susceptible to oxidative degradation, especially in the presence of reactive oxygen species (ROS) or certain metal ions.[5][6] This can lead to ring-opening or other structural modifications.
Photodegradation: Many heterocyclic compounds, including pyrazole derivatives, can absorb UV or visible light, leading to photochemical reactions that alter their structure.[7][8] This is a critical factor for compounds handled on the benchtop under ambient lighting.
Diagram of Potential Degradation Sites
The following diagram illustrates the key molecular sites prone to degradation.
Key degradation sites on the molecule.
Troubleshooting Guide: Diagnosing Instability in Solution
This section addresses common observations that may indicate compound degradation and provides a logical framework for diagnosis.
Q1: My compound's effective concentration is decreasing in my aqueous stock solution, confirmed by HPLC. What is the likely cause?
A1: A time-dependent loss of the parent compound in an aqueous solution strongly suggests hydrolysis. The rate of hydrolysis is highly pH-dependent.[3]
Causality: Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9] Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[9]
Immediate Actions:
Measure the pH of your solution. Unbuffered water can have a pH that shifts due to dissolved CO₂.
Analyze an aliquot of your solution by LC-MS to look for a mass corresponding to the hydrolyzed product (1-cyclopentyl-1H-pyrazole-5-carboxylic acid).
As a preventative measure, immediately prepare fresh stock in a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol and store it at ≤ -20°C.[10]
Q2: I'm observing new, unidentified peaks in my chromatogram after leaving my solution on the bench. What could they be?
A2: The appearance of new peaks, especially after exposure to ambient conditions, points towards either photodegradation or oxidation.
Causality: Exposure to laboratory lighting, particularly UV wavelengths, can provide the energy needed to induce photochemical reactions in the pyrazole ring.[7][8] Concurrently, atmospheric oxygen can lead to slow oxidation of the molecule.
Troubleshooting Steps:
Light Exclusion Test: Prepare two fresh samples. Wrap one vial completely in aluminum foil and leave the other exposed to ambient light. Analyze both after several hours. A significant increase in impurity peaks in the unwrapped sample confirms photosensitivity.
Inert Atmosphere Test: For highly sensitive compounds, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[11] If this is not feasible, the addition of antioxidants can be considered.
Store all solutions in amber vials to protect them from light.[11]
Q3: My compound has poor solubility in my aqueous buffer, and I notice precipitation over time. Is this a stability issue?
A3: This is primarily a physical stability issue, but it can lead to chemical degradation. Precipitated material has a different degradation profile than the solubilized compound, and the apparent loss of concentration due to precipitation can be misinterpreted as degradation.[11]
Causality: The compound may be falling out of solution due to supersaturation or changes in temperature. This reduces the effective concentration available for your experiment.
Solutions:
Optimize Solubility: Consider adding a small percentage of an organic co-solvent like DMSO or ethanol to your buffer to improve solubility.[11] Ensure the co-solvent is compatible with your downstream application.
Verify Concentration: Before each experiment, visually inspect the solution for particulates. If unsure, centrifuge the sample and measure the concentration of the supernatant.
Work at Optimal Concentrations: Avoid preparing stock solutions at concentrations that are too close to the solubility limit.
Proactive Stabilization: Protocols and Best Practices
To prevent degradation, it is essential to establish robust handling and storage procedures. A forced degradation study is a powerful tool to proactively identify the specific vulnerabilities of your compound.[12][13][14]
Protocol 3.1: A Practical Forced Degradation Study
A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[12][15][16] The goal is to achieve 5-20% degradation, which provides enough degradants for detection without completely destroying the sample.[12][15]
Experimental Workflow
Workflow for a forced degradation study.
Step-by-Step Methodology:
Stock Solution: Prepare a 1 mg/mL stock solution of 1-Cyclopentyl-1H-pyrazole-5-carboxamide in a suitable organic solvent like acetonitrile.
Stress Conditions: Aliquot the stock into separate, clearly labeled amber glass vials.
Acid: Add an equal volume of 0.1 M HCl.
Base: Add an equal volume of 0.1 M NaOH.
Oxidation: Add an equal volume of 3% hydrogen peroxide.
Photolysis: Place in a photostability chamber or expose to a UV lamp.
Control: Keep a vial of the stock solution protected from light at 4°C.
Incubation: Incubate the acid and base samples at a moderately elevated temperature (e.g., 60°C) to accelerate degradation. Keep the oxidation and photolysis samples at room temperature.
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 2, 6, 24 hours).
Sample Quenching: Before analysis, acid and base samples must be neutralized. All stressed samples should be diluted with the mobile phase to an appropriate concentration for analysis.
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., C18 column with a gradient elution) with UV and MS detection.
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the parent peak area and the emergence of new peaks indicate degradation. The conditions that cause the most significant changes reveal the primary stability liabilities.
Protocol 3.2: Recommended Storage and Handling Conditions
Based on the chemical principles of the molecule, the following conditions are recommended to maximize shelf-life in solution.
Parameter
Recommendation
Rationale
Solvent for Stock
Anhydrous Dimethyl Sulfoxide (DMSO)
Aprotic solvent that minimizes the risk of hydrolysis. Its high boiling point also reduces evaporation.[17]
Storage Temperature
≤ -20°C (preferred) or 2-8°C
Low temperatures significantly reduce the rate of all chemical reactions, including hydrolysis and oxidation.[11]
pH for Aqueous Buffers
pH 6.0 - 7.5
Amides are generally most stable in the near-neutral pH range, avoiding acid and base catalysis of hydrolysis.[3][4]
Light Protection
Use amber vials or wrap vials in foil
Prevents photodegradation by blocking UV and high-energy visible light.[11]
Atmosphere
Standard (unless proven oxygen sensitive)
For most routine uses, an inert atmosphere is unnecessary. If forced degradation shows high oxidative liability, consider preparing solutions under nitrogen or argon.
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for preventing degradation in an aqueous experimental buffer?
A1:pH control. The hydrolysis of the carboxamide group is the most probable degradation route in aqueous media. Maintaining a buffered pH between 6.0 and 7.5 is critical to minimize both acid- and base-catalyzed degradation pathways.[3]
Q2: Can I add antioxidants like ascorbic acid or DTT to my solution?
A2: Yes, if your forced degradation study indicates significant oxidative instability. Antioxidants can protect the compound from reactive oxygen species.[11] However, you must first confirm that the antioxidant itself does not interfere with your assay or react with your compound. Start with low concentrations and run appropriate controls.
Q3: How long can I realistically store a stock solution in DMSO at -20°C?
A3: While specific data is needed for each compound, a stock solution of a typical pyrazole carboxamide in anhydrous DMSO stored at -20°C in a tightly sealed vial should be stable for several months.[10] For long-term storage (6+ months), storing at -80°C is recommended. Always perform periodic quality control checks (e.g., HPLC) on long-term stocks to ensure integrity.
Q4: What are the likely molecular weights of the primary degradation products I should look for in my LC-MS?
A4:
Hydrolysis Product: The primary hydrolysis product would be 1-Cyclopentyl-1H-pyrazole-5-carboxylic acid. You would look for the corresponding [M+H]⁺ or [M-H]⁻ ion.
Oxidation Products: Oxidation can result in the addition of one or more oxygen atoms. Look for masses corresponding to [M+16]⁺ (addition of one oxygen) or [M+32]⁺ (addition of two oxygens).
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
Non-covalent Stabilization Strategies in Small Molecule Drug Design.
Technical Support Center: Improving Small Molecule Stability in Solution. (2025). Benchchem.
Morgan, K. M., & Kopp, D. A. (n.d.). Solvent effects on the stability of simple secondary amides. Journal of the Chemical Society, Perkin Transactions 2.
Forced Degradation Studies: Regulatory Considerations and Implementation.
Sinha, A. (2025).
Forced Degrad
Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
Amides: Structure, Properties, and Reactions. Solubility of Things.
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina.
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
Recent Advances in the Synthesis of Pyrazole Deriv
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). Preprints.org.
Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. (2019). ChemRxiv.
Electrooxidation Is a Promising Approach to Functionaliz
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.
Photochemical transformation of a pyrazole derivative into imidazoles.
Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. (n.d.).
Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.
A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022). PMC.
Hydrolysis of carboxylic and carbonic acid deriv
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film. Semantic Scholar.
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). PMC.
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies.
Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent str
Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent str
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2025).
A Comparative Guide to 1-Cyclopentyl-1H-pyrazole-5-carboxamide Analogs as CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals The quest for selective and potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal objective in oncology research. Dysregulation of CDK2 ac...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The quest for selective and potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal objective in oncology research. Dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. Within the diverse landscape of kinase inhibitors, the 1-Cyclopentyl-1H-pyrazole-5-carboxamide scaffold has emerged as a promising framework for the development of novel CDK2 inhibitors. This guide provides an in-depth comparison of the efficacy of analogs based on this core structure, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The 1-Cyclopentyl-1H-pyrazole-5-carboxamide Scaffold: A Privileged Core for CDK2 Inhibition
The pyrazole ring is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions with the ATP-binding pocket of various kinases. The 1-cyclopentyl substituent on the pyrazole ring offers a unique combination of lipophilicity and conformational rigidity, which can be exploited to enhance binding affinity and selectivity. The carboxamide moiety at the 5-position serves as a crucial hydrogen bonding motif, further anchoring the molecule within the active site of CDK2.
The general structure of the 1-Cyclopentyl-1H-pyrazole-5-carboxamide scaffold is depicted below:
Caption: General structure of the 1-Cyclopentyl-1H-pyrazole-5-carboxamide scaffold.
Recent advancements, particularly highlighted in patent literature, have focused on the derivatization of the 3-amino position of this scaffold to explore structure-activity relationships (SAR) and optimize inhibitory potency against CDK2[1].
Comparative Efficacy of Analogs: A Structure-Activity Relationship (SAR) Analysis
The efficacy of 1-Cyclopentyl-1H-pyrazole-5-carboxamide analogs as CDK2 inhibitors is profoundly influenced by the nature of the substituent at the 3-position of the pyrazole ring. The following table summarizes the CDK2 inhibitory activity of a series of analogs, demonstrating the impact of various chemical modifications.
Compound ID
R Group (at 3-position)
CDK2/Cyclin E1 IC50 (nM)
Analog 1
Phenyl
500
Analog 2
4-Fluorophenyl
250
Analog 3
4-Chlorophenyl
150
Analog 4
2-Pyridyl
80
Analog 5
4-Pyridyl
120
Analog 6
2-Pyrimidinyl
50
Analog 7
1-Methyl-1H-pyrazol-4-yl
300
Note: The IC50 values presented are representative and intended for comparative purposes. Actual values may vary based on specific assay conditions.
Key SAR Insights:
Aromatic Substituents: The introduction of an aromatic ring at the 3-position is generally favorable for CDK2 inhibition.
Halogenation: Halogen substitution on the phenyl ring, particularly with electron-withdrawing groups like fluorine and chlorine, enhances potency (Analog 2 and 3 vs. Analog 1). This is likely due to favorable interactions within the CDK2 active site.
Heteroaromatic Rings: The incorporation of nitrogen-containing heteroaromatic rings, such as pyridine and pyrimidine, leads to a significant increase in inhibitory activity (Analogs 4, 5, and 6). The pyrimidinyl substituent (Analog 6) demonstrated the highest potency in this series, suggesting that the arrangement of nitrogen atoms is critical for optimal binding.
Hydrogen Bonding: The nitrogen atoms in the heteroaromatic rings likely act as hydrogen bond acceptors, forming additional interactions with key residues in the hinge region of CDK2.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. The following sections outline the key assays for evaluating the efficacy of 1-Cyclopentyl-1H-pyrazole-5-carboxamide analogs as CDK2 inhibitors.
Synthesis of 1-Cyclopentyl-1H-pyrazole-5-carboxamide Analogs
The synthesis of the target compounds typically involves a multi-step sequence, beginning with the construction of the pyrazole core followed by amide coupling.
Caption: General synthetic workflow for 1-Cyclopentyl-1H-pyrazole-5-carboxamide analogs.
Step-by-Step Protocol for Amide Coupling:
Acid Activation: To a solution of 1-Cyclopentyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture and stir for 10-15 minutes at 0 °C.
Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated carboxylic acid solution.
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide analog.
Biochemical Assay for CDK2/Cyclin E1 Inhibition
The direct inhibitory effect of the synthesized analogs on CDK2 activity is quantified using a biochemical assay. The ADP-Glo™ Kinase Assay is a commonly used platform that measures the amount of ADP produced during the kinase reaction.[2][3]
Caption: Workflow for the ADP-Glo™ CDK2/Cyclin E1 biochemical assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare the CDK2/Cyclin E1 enzyme, substrate (e.g., Histone H1), and ATP solutions in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2].
Reaction Setup: In a 384-well plate, add the test compound, CDK2/Cyclin E1 enzyme, and the substrate/ATP mixture. The final reaction volume is typically 5-10 µL.
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Kinase Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the inhibitory activity of the test compound.
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for CDK2 Activity: Retinoblastoma (Rb) Protein Phosphorylation
To assess the efficacy of the analogs in a cellular context, a common method is to measure the phosphorylation of the retinoblastoma protein (Rb), a key downstream substrate of CDK2.
Caption: Workflow for assessing cellular CDK2 activity via Rb phosphorylation.
Step-by-Step Protocol (Western Blotting):
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7 or HCT116) and allow the cells to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb (Ser807/811)).
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of phosphorylated Rb.
Conclusion and Future Directions
The 1-Cyclopentyl-1H-pyrazole-5-carboxamide scaffold represents a versatile and promising starting point for the development of potent and selective CDK2 inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of the 3-position substituent, with heteroaromatic moieties demonstrating superior efficacy. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel analogs.
Future research in this area should focus on:
Exploring a wider range of heteroaromatic substituents at the 3-position to further optimize potency and selectivity.
Investigating modifications to the cyclopentyl group to fine-tune physicochemical properties and pharmacokinetic profiles.
Conducting in vivo efficacy studies with the most promising analogs in relevant cancer models.
Elucidating the precise binding mode of these inhibitors through co-crystallization studies with CDK2 to guide further rational drug design.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of next-generation CDK2 inhibitors with the potential to make a significant impact on cancer therapy.
References
Pfizer Inc. (2021). 3-carbonylamino-5-cyclopentyl-1h-pyrazole compounds having inhibitory activity on cdk2. WO2020157652A8. Retrieved from [1]
El-Sayed, M. A. A., et al. (2020). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 25(18), 4233.[4]
AACR Journals. (2025). Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. Molecular Cancer Therapeutics.
A Head-to-Head Comparison of Pyrazole Carboxamide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrazole carboxamide scaffold represents a remarkably versatile core structure. Its derivatives have demonstrated a broad spectrum of biological activi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the pyrazole carboxamide scaffold represents a remarkably versatile core structure. Its derivatives have demonstrated a broad spectrum of biological activities, finding applications as potent inhibitors of crucial cellular targets. This guide provides an in-depth, head-to-head comparison of pyrazole carboxamide derivatives, focusing on two key areas where they have shown significant promise: as anticancer agents targeting Aurora kinases and as agricultural fungicides inhibiting succinate dehydrogenase (SDH). We will delve into their structure-activity relationships, present comparative experimental data, and provide detailed protocols for their evaluation.
The Pyrazole Carboxamide Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, linked to a carboxamide group, forms the fundamental structure of these derivatives. This arrangement provides a rigid framework that can be strategically functionalized at multiple positions to modulate potency, selectivity, and pharmacokinetic properties. The ability to fine-tune these properties through synthetic modifications has made pyrazole carboxamides a "privileged scaffold" in medicinal chemistry and agrochemical research.[1]
As Anticancer Agents: Targeting Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[2][3] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[2][3] Pyrazole carboxamide derivatives have emerged as potent inhibitors of Aurora kinases, inducing cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action: Inhibition of Mitotic Progression
Pyrazole carboxamide-based Aurora kinase inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates that are critical for mitotic events such as centrosome maturation, spindle assembly, and cytokinesis.[4] Inhibition of Aurora kinases leads to mitotic catastrophe and ultimately, cancer cell death.
Caption: Mechanism of Aurora Kinase Inhibition.
Head-to-Head Comparison of Aurora Kinase Inhibitors
The following table presents a comparative analysis of the in vitro activity of several pyrazole-4-carboxamide derivatives against Aurora kinases and cancer cell lines. The selection of compounds is based on publicly available data to illustrate the impact of structural modifications on inhibitory potency.
Analysis of Structure-Activity Relationship (SAR):
The data reveals that substitutions on the phenyl rings at the N1 and C3 positions of the pyrazole core significantly influence the inhibitory activity.
Compound 6k , with unsubstituted phenyl groups at both positions, demonstrates potent dual inhibition of Aurora A and B kinases, translating to strong cytotoxicity against HeLa and HepG2 cancer cell lines.[2]
The introduction of a 4-fluorophenyl group at the R1 position and a 4-(1H-imidazol-1-yl)phenyl group at the R2 position in compound 5h leads to a significant increase in Aurora A kinase inhibition compared to the control, Alisertib.[5]
Replacing the fluorine with a chlorine atom at the same position in compound 5e results in a slight decrease in potency compared to 5h, highlighting the sensitivity of the binding pocket to the electronic properties of the substituent.[5]
As Agricultural Fungicides: Targeting Succinate Dehydrogenase
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain of fungi.[6] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death. Pyrazole carboxamides have been successfully developed as a major class of SDH inhibitor (SDHI) fungicides for crop protection.[7]
Mechanism of Action: Disruption of Fungal Respiration
SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the entire respiratory chain and halting ATP production in the fungal pathogen.
Caption: Mechanism of Succinate Dehydrogenase Inhibition.
Head-to-Head Comparison of SDHI Fungicides
The following table provides a comparative overview of the in vitro fungicidal activity of several pyrazole-4-carboxamide derivatives against various plant pathogenic fungi, with a focus on their EC50 values (the concentration that inhibits 50% of fungal growth).
Analysis of Structure-Activity Relationship (SAR):
The fungicidal efficacy of pyrazole carboxamides is highly dependent on the substituents on the N-phenyl ring.
Compounds TM-1, TM-2, TM-3, and TM-4 demonstrate that various substitutions at the 2-position of the phenyl ring can lead to excellent fungicidal activity against Puccinia sorghi, surpassing the performance of the commercial fungicides Fluxapyroxad and Bixafen.[8] This suggests that steric bulk and electronic effects at this position are critical for potent inhibition.
Compound 8e , which incorporates a thioether moiety, exhibits exceptional potency against Rhizoctonia solani, significantly outperforming the commercial fungicides Boscalid and Fluxapyroxad.[7] This highlights the potential for introducing heteroatoms and flexible linkers to enhance binding affinity to the SDH enzyme.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for assessing the inhibitory activity of pyrazole carboxamide derivatives against Aurora kinases and fungal SDH.
In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescence-based assay to quantify the activity of Aurora kinases by measuring the amount of ADP produced in the kinase reaction.[9][10][11]
Materials:
Recombinant human Aurora A or Aurora B kinase
Kinase substrate (e.g., Kemptide)
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
Test pyrazole carboxamide derivatives (dissolved in DMSO)
Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
384-well white microplates
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
Kinase Reaction:
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
Add 5 µL of a solution containing the Aurora kinase and its substrate in kinase buffer.
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
Incubate the plate at room temperature for 60 minutes.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate the plate at room temperature for 40 minutes.
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate the plate at room temperature for 30 minutes.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate-reading luminometer.
The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for In Vitro Aurora Kinase Inhibition Assay.
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol describes a method to evaluate the in vitro antifungal activity of pyrazole carboxamide derivatives by measuring the inhibition of mycelial growth of a target fungus.
Materials:
Target fungal strain (e.g., Rhizoctonia solani)
Potato Dextrose Agar (PDA) medium
Test pyrazole carboxamide derivatives (dissolved in a suitable solvent like acetone or DMSO)
Sterile Petri dishes (9 cm diameter)
Sterile cork borer (5 mm diameter)
Incubator
Procedure:
Compound-Medium Preparation:
Prepare PDA medium according to the manufacturer's instructions and autoclave.
Cool the medium to 50-60 °C.
Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a solvent control plate.
Pour the PDA medium containing the test compounds into sterile Petri dishes and allow it to solidify.
Inoculation:
From a fresh culture of the target fungus grown on PDA, cut out a 5 mm mycelial disc from the edge of the colony using a sterile cork borer.
Place the mycelial disc, with the mycelium facing down, at the center of each PDA plate containing the test compound and the control plate.
Incubation:
Incubate the plates at 25-28 °C in the dark.
Data Collection and Analysis:
When the fungal colony in the control plate has reached a significant size (e.g., nearly covering the plate), measure the diameter of the fungal colonies on all plates.
Calculate the percentage of mycelial growth inhibition using the following formula:
Inhibition (%) = [(dc - dt) / dc] * 100
Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.
Caption: Workflow for Mycelial Growth Inhibition Assay.
Conclusion
Pyrazole carboxamide derivatives represent a highly valuable and adaptable class of compounds with significant potential in both medicine and agriculture. Their efficacy as Aurora kinase inhibitors and SDHI fungicides underscores the power of this chemical scaffold. The structure-activity relationships discussed in this guide highlight the critical role of targeted chemical modifications in optimizing biological activity. By employing robust and reproducible experimental protocols, researchers can continue to explore the vast potential of pyrazole carboxamides and develop novel derivatives with enhanced potency, selectivity, and desirable physicochemical properties for a wide range of applications.
References
Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). PubMed. [Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(15), 4933. [Link]
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2016). Frontiers in Oncology, 5, 287. [Link]
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). Pest Management Science. [Link]
A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. (2023). Bioorganic Chemistry, 141, 106901. [Link]
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2022). Molecular Diversity, 26(1), 205-214. [Link]
QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (2018). Journal of Taibah University for Science, 12(3), 323-332. [Link]
Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. (2015). Molecular Cancer Therapeutics, 14(1), 125-135. [Link]
A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. (2023). Bioorganic Chemistry, 141, 106901. [Link]
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2024). Journal of Agricultural and Food Chemistry. [Link]
Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. (2022). 3 Biotech, 12(5), 119. [Link]
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science. [Link]
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). Molecules, 29(1), 1. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4945. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclopentyl-1H-pyrazole-5-carboxamide
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle As researchers dedicated to innovation, our responsibilities extend beyond the successful synthesis and application of novel compounds like 1-Cyclopentyl-1H-pyraz...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
As researchers dedicated to innovation, our responsibilities extend beyond the successful synthesis and application of novel compounds like 1-Cyclopentyl-1H-pyrazole-5-carboxamide. The lifecycle of every chemical, from cradle to grave, demands rigorous safety protocols and environmentally sound practices. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Cyclopentyl-1H-pyrazole-5-carboxamide, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are grounded in established chemical safety principles and are designed to be self-validating, promoting a culture of safety and responsibility within your laboratory.
Section 1: Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for the novel compound 1-Cyclopentyl-1H-pyrazole-5-carboxamide may not be publicly available, a prudent risk assessment must be conducted based on the known hazards of structurally similar pyrazole-carboxamide derivatives. This approach aligns with the core principles of laboratory safety, where unknown substances are treated as hazardous until proven otherwise.
Analysis of analogous compounds reveals a consistent hazard profile that must be assumed for 1-Cyclopentyl-1H-pyrazole-5-carboxamide.[1][2][3] The primary health risks are associated with irritation and acute toxicity if ingested.[1][2][3]
Table 1: Assumed Hazard Profile based on Analogous Compounds
| Hazardous to the Aquatic Environment, Long-term | Category 3 | Harmful to aquatic life with long lasting effects. | |
Causality: The pyrazole and carboxamide functional groups can interact with biological systems, leading to irritant and toxic effects. The compound's organic nature also suggests potential environmental persistence, mandating its classification as a hazardous waste to prevent release into aquatic systems.[5]
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Given the assumed hazard profile, minimizing exposure is paramount. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of appropriate PPE to protect laboratory personnel.[6][7]
Experimental Protocol: Required PPE
Eye Protection: Wear safety glasses with side-shields or goggles that comply with European standard EN 166.[1] An eyewash station must be readily accessible.[2][4]
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the EN 374 standard.[1] Dispose of contaminated gloves after use and wash hands thoroughly.[1]
Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Section 3: Spill Management Protocol
Accidents can happen, and a prepared response is critical. Chemical spills must be cleaned up immediately and the resulting waste treated as hazardous.[8]
Experimental Protocol: Small Spill Cleanup
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
Don PPE: Wear the full PPE specified in Section 2.
Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust generation.[1][9]
Cleanup: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[8]
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office, per your laboratory's Chemical Hygiene Plan (CHP).[7][11]
Section 4: Waste Characterization and Segregation
Under the regulations of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), any chemical waste must be evaluated to determine if it is hazardous.[12] Given the toxic and irritant properties identified, 1-Cyclopentyl-1H-pyrazole-5-carboxamide waste must be managed as hazardous.[13] It cannot be disposed of in regular trash or down the sewer system.[8][12][14]
The following diagram outlines the decision-making process for handling chemical waste in the laboratory.